molecular formula C20H26N4O2 B4552946 2-(3,4-Dimethylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

2-(3,4-Dimethylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B4552946
M. Wt: 354.4 g/mol
InChI Key: DUVLLAFEENBSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{4-[2-(3,4-dimethylphenoxy)butanoyl]-1-piperazinyl}pyrimidine is 354.20557608 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antiproliferative Activity : A study reported the synthesis of new derivatives with a structural resemblance, focusing on their antiproliferative effect against various human cancer cell lines. The research highlighted compounds showing significant activity, indicating potential applications in cancer therapy (Mallesha et al., 2012).

  • Anti-Histaminic and Anti-Inflammatory Agents : Another research explored the synthesis of novel compounds derived from certain precursors for their analgesic and anti-inflammatory activities. The compounds demonstrated high inhibitory activity on cyclooxygenase-2 selectivity and significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

  • Polyamides with Biological Motifs : Research into polyamides containing biological motifs such as uracil and adenine showcases the compound's utility in synthesizing materials with potential biological interactions. This includes applications in drug delivery systems or biomaterials (Hattori & Kinoshita, 1979).

  • Derivatization for Mass Spectrometry : A study utilized piperazine-based derivatives for the derivatization of carboxyl groups on peptides to enhance signal in mass spectrometry, indicating the compound's utility in improving analytical methodologies (Qiao et al., 2011).

Innovative Applications

  • Antimicrobial Activity : Synthesis and testing of new heterocyclic compounds incorporating similar structures have shown antimicrobial activity against a variety of pathogens, suggesting their potential in developing new antibiotics (Bondock et al., 2008).

  • Antioxidant and Neuroprotective Properties : Compounds analogues possessing free radical scavenger groups demonstrated potential in treating age-related diseases by protecting cells against oxidative stress, indicating their possible use in neuroprotective therapies (Jin et al., 2010).

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-4-18(26-17-7-6-15(2)16(3)14-17)19(25)23-10-12-24(13-11-23)20-21-8-5-9-22-20/h5-9,14,18H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLLAFEENBSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.